molecular formula C12H14N2O3 B163189 Diproqualone CAS No. 36518-02-2

Diproqualone

Cat. No.: B163189
CAS No.: 36518-02-2
M. Wt: 234.25 g/mol
InChI Key: NTGLQWGMESPVBV-UHFFFAOYSA-N
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Description

Diproqualone is a chemical compound belonging to the quinazolinone class. It was developed in the late 1950s by a team at Nogentaise de Produits Chimique. This compound is primarily known for its sedative, anxiolytic, antihistamine, and analgesic properties. It has been marketed mainly in France and some other European countries. This compound is used primarily for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis, and more rarely for treating insomnia, anxiety, and neuralgia .

Scientific Research Applications

Diproqualone has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry and for studying the properties of quinazolinone derivatives.

    Biology: It is used in research to study its effects on various biological systems, including its sedative and anxiolytic properties.

    Medicine: It is used in clinical research to study its potential therapeutic effects for treating inflammatory pain, insomnia, anxiety, and neuralgia.

    Industry: It is used in the pharmaceutical industry for the development of new drugs with similar properties.

Mechanism of Action

Target of Action

Diproqualone, a quinazolinone class GABAergic, primarily targets the β subtype of the GABAa receptor . It also exhibits antagonist activity at all histamine receptors . Additionally, it inhibits the cyclooxygenase-1 enzyme . It may also have agonist activity at both the sigma-1 receptor and sigma-2 receptor .

Mode of Action

This compound interacts with its targets in a variety of ways. It acts as an agonist at the β subtype of the GABAa receptor, enhancing the inhibitory effects of GABA in the central nervous system . It also acts as an antagonist at all histamine receptors, reducing the effects of histamine . Furthermore, it inhibits the cyclooxygenase-1 enzyme, reducing the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the effects of GABA, it increases inhibitory neurotransmission, leading to sedative and anxiolytic effects . Its antagonistic activity at histamine receptors can lead to antihistamine effects . The inhibition of the cyclooxygenase-1 enzyme can reduce inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced inhibitory neurotransmission, reduced histamine activity, and decreased inflammation and pain . These effects contribute to its sedative, anxiolytic, antihistamine, and analgesic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, other medications, and exposure to toxins or pollutants can potentially affect how this compound is metabolized and excreted, thereby influencing its efficacy and potential side effects . .

Safety and Hazards

There are some concerns about the potential of Diproqualone for abuse and overdose . Therefore, it is not sold as a pure drug but only as the camphosulfonate salt in combination mixtures with other medicines such as Ethenzamide . According to a safety data sheet, this compound is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

The synthesis of Diproqualone involves several steps. The key synthetic route includes the formation of the quinazolinone core structure followed by the introduction of the 2,3-dihydroxypropyl and methyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Diproqualone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Diproqualone is unique among its class due to its combination of sedative, anxiolytic, antihistamine, and analgesic properties. Similar compounds include:

  • Afloqualone
  • Etaqualone
  • Methylmethaqualone
  • Mecloqualone
  • Mebroqualone
  • Cloroqualone

These compounds share similar core structures and pharmacological properties but may differ in their specific effects and clinical uses .

Properties

IUPAC Name

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGLQWGMESPVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865821
Record name 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36518-02-2, 46800-89-9
Record name Diproqualone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36518-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diproqualone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diproqualone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diproqualone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPROQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPROQUALONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe a novel method for synthesizing Diproqualone and other quinazolinone derivatives?

A1: [] A recent study highlights a convenient, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the structural class to which this compound belongs. This method utilizes a multicomponent reaction (3-MCR) involving isatoic anhydride, an amine, and an orthoester under catalyst and solvent-free conditions. Depending on the desired substitution pattern, ammonium acetate can be used in place of the amine. This strategy allows for the synthesis of various structurally related quinazolinones, including this compound, by modifying the starting materials.

Q2: Are there any sustainable approaches for synthesizing quinazolinones like this compound?

A2: [] Researchers have developed an efficient and sustainable method for synthesizing quinazolinones, including this compound. This method employs a copper-glucose combination as a catalytic system in a biomass-derived green solvent, 2-methyltetrahydrofuran (2-MeTHF). Glucose acts as both a reducing agent for copper precursors and a chelating agent for the resulting low-valent copper species, enhancing the catalytic activity. This approach offers a greener alternative to conventional synthetic routes.

Q3: What research exists on the applications of synthesized quinazolinone derivatives?

A3: [] Synthesized quinazolinone derivatives, including this compound, have demonstrated potential applications in medicinal chemistry, particularly in targeting the central nervous system. Researchers have successfully synthesized various drugs with known CNS activity using the aforementioned synthetic strategies. These include Methaqualone, Mebroqualone, Mecloqualone, and Piriquialone, highlighting the versatility of these synthetic approaches for developing new pharmaceutical compounds.

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